2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common synthetic routes may include:
Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.
Synthesis of pyridin-3-ylpyrazine: This intermediate can be synthesized through a series of reactions starting from pyridine derivatives.
Coupling Reaction: The final step involves coupling the intermediates using reagents like acyl chlorides or amides under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide lies in the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and altering its electronic properties compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-3-5-15(6-4-14)25-12-17(24)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10H,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOPJCYQARQQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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